2-(3-Chloro-4-isobutylphenyl)propionic acid
Description
2-(3-Chloro-4-isobutylphenyl)propionic acid is a substituted propionic acid derivative with the molecular formula C₁₃H₁₇ClO₂. Its structure features a propionic acid backbone (CH₂CH₂COOH) substituted at the second carbon with a phenyl ring bearing a chlorine atom at the meta position (C-3) and an isobutyl group at the para position (C-4) (Figure 1).
Properties
CAS No. |
58880-41-4 |
|---|---|
Molecular Formula |
C13H17ClO2 |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
2-[3-chloro-4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H17ClO2/c1-8(2)6-11-5-4-10(7-12(11)14)9(3)13(15)16/h4-5,7-9H,6H2,1-3H3,(H,15,16) |
InChI Key |
ZHJFTHAIVITSPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=C(C=C1)C(C)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach
The synthesis of 2-(3-chloro-4-isobutylphenyl)propionic acid typically follows a multi-step route starting from substituted benzene derivatives, involving:
- Alkylation of aromatic rings to introduce the isobutyl group,
- Introduction of the chloro substituent at the 3-position on the aromatic ring,
- Formation of the propionic acid side chain through various oxidation or hydrolysis steps.
This compound is closely related to ibuprofen (2-(4-isobutylphenyl)propionic acid), and many synthetic methods for ibuprofen serve as a basis for its chlorinated analogs.
Key Synthetic Routes
Epoxide Opening and Rearrangement Method
A notable method involves the use of methyl 3-(4-isobutylphenyl)-3-methylglycidate as a starting material. Treatment with boron trifluoride in dimethyl sulfoxide yields methyl 2-hydroxy-3-(4-isobutylphenyl)-3-butenoate, which upon further treatment with potassium hydroxide in methanol gives 2-hydroxy-3-(4-isobutylphenyl)-3-butenoic acid. Refluxing this intermediate with hydrochloric acid in acetic acid induces decarboxylation and rearrangement to form 2-(4-isobutylphenyl)propanal, which can be oxidized to the corresponding propionic acid derivative.
This method allows for the direct introduction of the propionic acid side chain onto the chlorinated aromatic ring, offering a relatively straightforward synthetic route.
Detailed Reaction Conditions and Outcomes
Purification and Characterization
The final acid product is typically purified by recrystallization from solvents such as octane or ethanol, often preceded by charcoal treatment to remove colored impurities. Characterization includes melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis to confirm the structure and purity.
Research Outcomes and Yields
- The epoxide opening and rearrangement method yields intermediates and final products in high yields (up to 90% for aldehyde intermediates).
- Friedel-Crafts alkylation followed by nitrile formation and hydrolysis provides purified acid with yields around 44-50%, which can be improved by reprocessing mother liquors.
- Grignard carboxylation is a versatile method with moderate to good yields, suitable for laboratory-scale synthesis.
Summary Table of Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H17ClO2 |
| Molecular Weight | 240.726 g/mol |
| Density | 1.133 g/cm³ |
| Boiling Point | 342.3 °C at 760 mmHg |
| Flash Point | 160.8 °C |
| LogP (Partition coefficient) | 3.7266 |
| Exact Mass | 240.092 Da |
| Index of Refraction | 1.53 |
Note: These properties pertain specifically to 2-(3-chloro-4-isobutylphenyl)propionic acid and are critical for handling and process development.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-isobutylphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(3-Chloro-4-isobutylphenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The primary mechanism of action of 2-(3-Chloro-4-isobutylphenyl)propionic acid involves the non-selective, reversible inhibition of cyclooxygenase enzymes COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Phenoxy vs. Phenyl Groups: Herbicidal analogs (e.g., 2-(2,4-dichlorophenoxy)propionic acid) contain oxygen-linked phenoxy groups, which increase solubility but introduce carcinogenic risks . In contrast, phenyl-substituted compounds (e.g., ibuprofen) are generally safer and used pharmaceutically .
Toxicity and Safety: Chlorinated phenoxypropionic acids (e.g., 2-(2,4-dichlorophenoxy)propionic acid) are classified as carcinogens, requiring strict handling protocols . The target compound’s phenyl (non-phenoxy) structure may reduce such risks, but chlorination at C-3 necessitates further toxicological evaluation.
Acidity and Pharmacokinetics :
- Propionic acid derivatives typically exhibit pKa values near 4–5, favoring ionization at physiological pH and influencing bioavailability . Substituents like chlorine (electron-withdrawing) and isobutyl (electron-donating) may modulate acidity and metabolic stability.
Application-Based Comparison
Table 2: Application and Mechanism Insights
Key Insights:
- Pharmaceutical Potential: The target compound’s structure aligns with NSAIDs like ibuprofen and ketoprofen, suggesting possible cyclooxygenase (COX) inhibition . However, the chlorine atom may introduce unique binding interactions or metabolic pathways requiring validation.
- Herbicidal vs. Pharmaceutical Use: Phenoxy-substituted propionic acids (e.g., MCPP) act as herbicides via plant hormone disruption, whereas phenyl-substituted derivatives target mammalian enzymes .
Biological Activity
2-(3-Chloro-4-isobutylphenyl)propionic acid, commonly known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is significant in clinical settings for the management of pain and inflammation. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(3-Chloro-4-isobutylphenyl)propionic acid is C13H17ClO2. Its structure features a propionic acid moiety attached to a chlorinated phenyl ring with an isobutyl substituent.
| Property | Value |
|---|---|
| Molecular Weight | 232.73 g/mol |
| Solubility | Soluble in organic solvents, slightly soluble in water |
| Melting Point | 75-77 °C |
| pKa | 4.4 |
The primary mechanism of action of ibuprofen involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, ibuprofen reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
Key Points:
- COX-1 Inhibition : Leads to decreased production of protective gastric mucosa and renal blood flow.
- COX-2 Inhibition : Primarily responsible for the inflammatory response; its inhibition results in reduced inflammation and pain.
Anti-inflammatory Effects
Ibuprofen exhibits significant anti-inflammatory activity through its ability to decrease prostaglandin levels. Clinical studies have demonstrated its efficacy in treating conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders.
Analgesic Effects
The analgesic properties of ibuprofen make it effective for various types of pain, including postoperative pain, dental pain, and menstrual cramps. A meta-analysis indicated that ibuprofen is as effective as acetaminophen for treating mild to moderate pain.
Antipyretic Effects
Ibuprofen also functions as an antipyretic by acting on the hypothalamus to lower fever. Studies show that it effectively reduces fever in both adults and children.
Pharmacokinetics
Ibuprofen is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 1 to 2 hours after oral administration. The drug is extensively metabolized in the liver and has a half-life of about 2 hours.
| Parameter | Value |
|---|---|
| Bioavailability | 80% - 100% |
| Peak Plasma Time | 1 - 2 hours |
| Half-life | 2 hours |
| Metabolism | Hepatic (CYP2C9 pathway) |
Case Study 1: Efficacy in Osteoarthritis
A randomized controlled trial assessed the efficacy of ibuprofen in patients with osteoarthritis. The study found that ibuprofen significantly reduced pain scores compared to placebo after four weeks of treatment.
Case Study 2: Postoperative Pain Management
In a double-blind study involving postoperative patients, ibuprofen was shown to provide effective analgesia comparable to opioids but with a lower incidence of side effects. Patients receiving ibuprofen reported lower pain scores and required fewer rescue medications.
Safety Profile
While generally well-tolerated, ibuprofen can cause gastrointestinal side effects such as ulcers and bleeding due to COX-1 inhibition. Renal impairment and cardiovascular risks are also associated with long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
